molecular formula C9H20O B100129 3,5-Dimethyl-3-heptanol CAS No. 19549-74-7

3,5-Dimethyl-3-heptanol

Cat. No. B100129
CAS RN: 19549-74-7
M. Wt: 144.25 g/mol
InChI Key: NOSOEGQGQOMHBF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3-heptanol is a chemical compound that belongs to the class of organic compounds known as alcohols. Alcohols are characterized by the presence of one or more hydroxyl groups (-OH) attached to a carbon atom. In the case of 3,5-dimethyl-3-heptanol, the structure would suggest that it is a seven-carbon chain alcohol with methyl groups at the third and fifth positions. This compound is related to various other compounds that have been synthesized and studied for their unique properties and potential applications in different fields such as materials science, chemistry, and biology.

Synthesis Analysis

The synthesis of compounds related to 3,5-dimethyl-3-heptanol has been reported in several studies. For instance, optically pure 2,6-dimethyl-3,5-heptanediol, which shares a similar carbon backbone, was prepared using an enantiodifferentiating hydrogenation process involving a tartaric acid–NaBr–modified Raney nickel catalyst, followed by preferential recrystallization . Additionally, the synthesis of various alkyl and aryl-substituted bicyclic compounds, such as 1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes and 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptane, has been achieved, demonstrating the versatility of the heptane backbone in forming stable and functionalized structures .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-dimethyl-3-heptanol has been elucidated through various methods. For example, the absolute configuration of optically pure diols related to 3,5-dimethyl-3-heptanol was determined by chemical correlation methods . The crystal structures of energetic organic peroxides with a heptane backbone were also determined, providing insight into their molecular geometry and stability .

Chemical Reactions Analysis

The reactivity of compounds with a heptane backbone, such as 3,5-dimethyl-3-heptanol, has been explored through various chemical reactions. The Diels-Alder regioselectivity controlled by remote substituents has been studied in the context of cycloadditions involving 7-oxabicyclo[2.2.1]heptanes . These studies highlight the influence of substituents on the reactivity and selectivity of chemical transformations involving heptane-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3,5-dimethyl-3-heptanol have been investigated in several studies. For instance, the dielectric properties of 3,5-dimethyl-3-hexanol, a close relative of 3,5-dimethyl-3-heptanol, were measured in different solvents and temperatures, revealing information about molecular rotation and association . Additionally, a review of 2,6-dimethyl-4-heptanol, another related compound, provided a comprehensive summary of its toxicological and dermatological properties, which are important for its use as a fragrance ingredient .

Scientific Research Applications

  • Infrared Spectroscopy and Molecular Structure Analysis

    • The isomers of n-heptanol, including 3,5-Dimethyl-3-heptanol, have been studied using infrared spectroscopy. This research focuses on understanding the effects of branching and steric hindrance on molecular aggregation and hydrogen bonding networks. The study reveals the influence of steric hindrance on the OH-stretching band, leading to narrower spectra in branched alcohols compared to linear ones like n-heptanol (Serra et al., 2017).
  • Environmental Biodegradation

    • Research on the degradation of the 4(3',5'-dimethyl-3'-heptanol) nonylphenol isomer by Sphingomonas TTNP3 has been conducted. This includes the synthesis of radioactive isomers using 3,5-Dimethyl-3-heptanol, providing insights into the biodegradation process and its potential application in environmental cleanup (Corvini et al., 2004).
  • Microwave Relaxation Studies

    • Dielectric measurements of 3,5-Dimethyl-3-heptanol have been performed to study microwave relaxation and molecular association in alcohols. This research provides insights into the rotational dynamics of molecules and the relaxation behavior of the OH-group (Hanna & Abd-El-Nour, 1970).
  • Preparation of Chiral Auxiliaries

    • The preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a chiral auxiliary, highlights the relevance of 3,5-Dimethyl-3-heptanol in synthesizing complex organic compounds, contributing to advancements in organic chemistry and pharmaceutical research (Sugimura et al., 1990).
  • Calorimetric and Spectroscopic Analysis

    • Studies involving calorimetry and FTIR spectroscopy on aliphatic alcohols, including 3,5-Dimethyl-3-heptanol, provide important data on heat capacities and the role of steric hindrance in hydrogen bonding. This information is vital for understanding the physical properties of these compounds in various applications (Serra et al., 2018).

properties

IUPAC Name

3,5-dimethylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-8(3)7-9(4,10)6-2/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSOEGQGQOMHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941321
Record name 3,5-Dimethylheptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-3-heptanol

CAS RN

19549-74-7
Record name 3,5-Dimethyl-3-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19549-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-3-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylheptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
PFX Corvini, R Vinken, G Hommes, B Schmidt… - Biodegradation, 2004 - Springer
The degradation of the 4(3',5'-dimethyl-3'-heptyl)-phenol (p353NP)nonylphenol isomer in cultures of Sphingomonas TTNP3 supplemented withthe technical mixture of nonylphenol was …
Number of citations: 71 link.springer.com
PFX Corvini, R Meesters, M Mundt, A Schäffer… - Biodegradation, 2007 - Springer
Sphingomonas sp. strain TTNP3 has been previously described as a bacterium that is capable of degrading the technical mixture of nonylphenol (NP) isomers and also the 4(3′,5′-…
Number of citations: 20 link.springer.com
PFX Corvini, RJW Meesters, A Schäffer… - Applied and …, 2004 - Am Soc Microbiol
Sphingomonas sp. strain TTNP3 degrades 4(3′,5′-dimethyl-3′-heptyl)-phenol and unidentified metabolites that were described previously. The chromatographic analyses of the …
Number of citations: 59 journals.asm.org
PFX Corvini, R Vinken, G Hommes… - Water Science and …, 2004 - iwaponline.com
The endocrine disrupting chemical nonylphenol (NP) is a technical product which consists of a complex mixture of nonylphenols with different alkyl side-chain isomers. Since the bio-…
Number of citations: 35 iwaponline.com
GY BROKAW, WR BRODE - The Journal of Organic Chemistry, 1948 - ACS Publications
Among the reactions described in the chemical literature, involving optically active materials, that between a ketone and an aliphatic Grignard reagent to give a tertiary alcohol has been …
Number of citations: 13 pubs.acs.org
R Vinken, B Schmidt, A Schäffer - Journal of Labelled …, 2002 - Wiley Online Library
The ring‐ 14 C‐labelled p‐nonylphenol (NP) isomers 4(3′,5′‐dimethyl‐3′‐heptyl)‐phenol (p353NP), 4(3′,6′‐dimethyl‐3′‐heptyl)‐phenol (p363NP) and 4(2′,6′‐dimethyl‐2′…
Z Yi, S Dong, X Wang, M Xu, Y Li, L Xie - International Archives of …, 2023 - Springer
Background As a chronic occupational disease, silicosis could cause irreversible and incurable impair to the lung. The current diagnosis of silicosis relies on imaging of X-ray or CT, but …
Number of citations: 2 link.springer.com
U Kammann, M Vobach, W Wosniok, A Schäffer… - … Science and Pollution …, 2009 - Springer
Background, aim and scope Nonylphenol (NP) can be detected in the aquatic environment all over the world. It is applied as a technical mixture of isomers of which 353-NP is the most …
Number of citations: 47 link.springer.com
MJH Telscher, U Schuller, B Schmidt… - … science & technology, 2005 - ACS Publications
Uniformly [ 14 C]-ring-labeled 4-(3,5-dimethyl-3-heptyl)phenol (353-nonylphenol) is a highly relevant isomer of the technical nonylphenol mixture. We studied the sorption, desorption, …
Number of citations: 67 pubs.acs.org
PFX Corvini, J Hollender, R Ji, S Schumacher… - Applied microbiology …, 2006 - Springer
The degradation of radiolabeled 4(3′,5′-dimethyl-3′-heptyl)-phenol [nonylphenol (NP)] was tested with resting cells of Sphingomonas sp. strain TTNP3. Concomitantly to the …
Number of citations: 75 link.springer.com

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